methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a partially hydrogenated benzothiophene core. Its structure includes:
- A tetrahydrobenzothiophene ring system (positions 4–7 are saturated).
- An ethyl substituent at position 4.
- A primary amino group (–NH₂) at position 2.
- A methyl ester (–COOCH₃) at position 3.
This compound belongs to a class of sulfur-containing heterocycles with applications in medicinal chemistry, particularly as intermediates in drug synthesis.
Properties
IUPAC Name |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-7-5-4-6-8-9(7)10(11(13)16-8)12(14)15-2/h7H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHTVHRHAZTIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC2=C1C(=C(S2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, is the most widely used method. For this compound, ethyl cyclohexanone serves as the ketone precursor, reacting with methyl cyanoacetate and elemental sulfur under basic conditions:
Critical Parameters :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency due to their high dielectric constants.
-
Temperature : Maintaining 80°C minimizes side reactions such as over-oxidation of the thiophene ring.
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Catalyst : N-Ethylmorpholine (5 mol%) accelerates thiophene formation, achieving 65–70% yield.
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 68 | 95 |
| Temperature | 80°C | 70 | 93 |
| Catalyst Loading | 5 mol% | 72 | 96 |
Post-Synthetic Modifications
The initial Gewald product often requires functionalization:
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Amination : Treatment with ammonium acetate in acetic acid introduces the primary amino group at position 2.
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Esterification : Transesterification with methanol in the presence of sulfuric acid converts ethyl esters to methyl esters.
Alternative Cyclization Approaches
Thiourea Cyclocondensation
Thiourea derivatives undergo cyclization with α-halo ketones to form the benzothiophene core. For example, reacting 2-ethylcyclohexanone with methyl thiourea and chloroacetonitrile yields the target compound in 58% yield after refluxing in ethanol for 12 hours.
Table 2: Cyclocondensation Performance
| Reagent System | Time (h) | Yield (%) |
|---|---|---|
| Thiourea + ClCH₂CN | 12 | 58 |
| Thioacetamide + BrCH₂COOEt | 8 | 62 |
Transition Metal-Catalyzed Methods
Palladium-catalyzed C–S bond formation offers a modern alternative. Using Pd(OAc)₂ (2 mol%) and Xantphos ligand, 2-ethylcyclohexenone reacts with methyl thioglycolate to form the benzothiophene skeleton in 60% yield.
Industrial-Scale Production Techniques
Solvent and Catalyst Optimization
Industrial processes prioritize cost-effectiveness and reproducibility:
Table 3: Industrial Process Metrics
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 70 | 75 |
| Purity (%) | 95 | 98 |
| Production Rate (kg/d) | 0.5 | 50 |
Purification Strategies
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Hydrochloride Salt Crystallization : Treating the crude product with HCl in acetone yields a hydrochloride salt with 99.5% purity after recrystallization.
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes non-polar byproducts.
Analytical Characterization
Spectroscopic Validation
Table 4: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell (Å) | a=8.5604, b=9.3481 |
| R-Factor | 0.045 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Functional groups on the benzene or thiophene rings can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The ethyl group at position 4 distinguishes the target compound from analogs with alternative substituents:
- Methyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Features a bulky 2-methylbutan-2-yl group at position 6.
- Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): A tert-butyl-like group at position 6 further increases steric bulk, which may limit interactions with planar binding sites in biological targets.
Key Insight : The ethyl group in the target compound balances steric bulk and flexibility, enabling moderate lipophilicity while avoiding excessive rigidity .
Ester Group Modifications
The methyl ester (–COOCH₃) at position 3 contrasts with analogs bearing larger ester groups:
- Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): A propyl ester (–COOCH₂CH₂CH₃) further amplifies lipophilicity, which could prolong metabolic half-life but complicate formulation.
Table 1: Ester Group Impact on Physicochemical Properties
| Compound | Ester Group | logP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound (methyl ester) | –COOCH₃ | 2.1 | 12.5 |
| Ethyl ester analog () | –COOCH₂CH₃ | 2.8 | 8.2 |
| Propyl ester analog () | –COOCH₂CH₂CH₃ | 3.4 | 4.7 |
*Estimated using fragment-based methods.
Amino Group Functionalization
The primary amino group (–NH₂) at position 2 is a critical site for derivatization:
- Methyl 2-[(anilinocarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound B, ): Replaces –NH₂ with a thiourea-aniline moiety.
- Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): A phenoxyacetyl group adds electron-withdrawing chlorine and methyl substituents, which may improve metabolic stability but reduce solubility.
Crystallographic Comparison :
- The target compound’s amino group participates in intramolecular N–H⋯O hydrogen bonds (analogous to ), forming S(6) ring motifs. In contrast, bulkier substituents (e.g., phenoxyacetyl in ) disrupt such interactions, leading to altered crystal packing .
Biological Activity
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound features a unique benzothiophene core structure that contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization of substituted benzene derivatives under controlled conditions. Key synthetic routes include:
- Cyclization : Introduction of the thiophene ring through reactions with sulfur-containing reagents.
- Optimization : Industrial production may utilize catalysts and specific solvents to enhance yield and purity.
2.1 Enzyme Inhibition
Research indicates that derivatives of benzothiophene carboxylates can act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). This inhibition leads to enhanced oxidation of branched-chain amino acids (BCAAs), which is particularly relevant in metabolic disorders such as obesity and type 2 diabetes .
Table 1: Biological Activities of this compound
2.2 Anticancer Properties
Recent studies demonstrate that methyl 2-amino-4-ethyl derivatives exhibit significant anticancer activity. For instance, compounds based on this scaffold have shown the ability to inhibit the proliferation and migration of cancer cells like MDA-MB-231 through apoptosis induction . The mechanism involves suppression of myosin light chain phosphorylation and stress fiber formation.
The biological effects of this compound are largely attributed to its interaction with various molecular targets:
- Enzymatic Interaction : The compound binds to specific sites on enzymes such as BDK, altering their activity and influencing metabolic pathways.
- Signal Transduction : By modulating pathways like RhoA/ROCK, it affects cellular processes such as migration and apoptosis in cancer cells .
4.1 Metabolic Disease Treatment
A study highlighted the use of benzothiophene derivatives in treating metabolic diseases characterized by elevated BCAA levels. Administration in mouse models resulted in significant reductions in plasma BCAA concentrations and improved enzyme activity in tissues such as liver and muscle .
4.2 Anticancer Research
In vitro evaluations have shown that methyl 2-amino derivatives effectively inhibit cancer cell growth. The compound's ability to induce apoptosis was linked to alterations in key signaling pathways involved in cell survival .
5.
This compound represents a promising compound with diverse biological activities ranging from metabolic regulation to anticancer effects. Ongoing research is crucial for further elucidating its mechanisms and potential therapeutic applications across various medical fields.
Q & A
Q. What are the established synthetic routes for methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions affect yield and purity?
Methodological Answer: The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclohexanone, sulfur, and a cyanoacetate derivative (e.g., ethyl cyanoacetate) in the presence of a base like N-ethylmorpholine . Key factors influencing yield and purity include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature : Controlled heating (~80°C) minimizes side reactions.
- Catalysts : Bases such as triethylamine improve thiophene ring formation.
Q. Table 1: Optimization of Gewald Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 65–70 | ≥95 |
| Temperature | 80°C | 70 | 93 |
| Base | N-ethylmorpholine | 68 | 96 |
Post-synthetic modifications (e.g., amidation, esterification) require anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
- Data Collection : Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation) .
- Refinement : SHELXL-97 refines disordered atoms (e.g., cyclohexene methylene groups) using anisotropic displacement parameters (EADP) .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell dimensions | a = 8.5604 Å, b = 9.3481 Å |
| R-factor | 0.045 |
| Disordered sites | C11/C12 (0.691:0.309 ratio) |
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities, such as BDK inhibition versus anticancer effects?
Methodological Answer: Discrepancies arise from divergent molecular targets (e.g., enzyme inhibition vs. apoptosis induction). To resolve these:
- Target-Specific Assays :
- BDK Inhibition : Use branched-chain α-ketoacid dehydrogenase kinase (BDK) enzymatic assays with purified proteins and LC-MS quantification of BCAA oxidation .
- Anticancer Activity : Conduct MTT assays on MDA-MB-231 cells and validate via Western blotting for RhoA/ROCK pathway markers .
- Structure-Activity Relationship (SAR) : Modify the ethyl or carboxylate groups to isolate target-specific effects.
Q. Table 3: Biological Activity Comparison
| Activity | Mechanism | Key Assay |
|---|---|---|
| BDK Inhibition | Allosteric modulation | Enzyme kinetics (Km/Vmax) |
| Anticancer | Apoptosis via RhoA/ROCK | Caspase-3 activation assay |
Q. What challenges exist in determining the crystal structure of this compound, and how are disorders in the cyclohexene ring resolved?
Methodological Answer:
- Challenges :
- Disorder : Methyl and ethyl groups in the cyclohexene ring adopt multiple conformations, complicating electron density maps .
- Twinned Crystals : Common in benzothiophene derivatives, requiring data integration from multiple crystals.
- Solutions :
- Refinement Tools : SHELXL’s PART and EADP instructions model disorder with split positions and isotropic displacement .
- Validation : Check R1/wR2 convergence and validate using Hirshfeld surface analysis.
Q. Table 4: Refinement Parameters for Disordered Atoms
| Atom | Occupancy | Uiso (Ų) |
|---|---|---|
| C11 | 0.691 | 0.052 |
| C12 | 0.309 | 0.052 |
Q. How does the compound’s stereoelectronic profile influence its reactivity in substitution and cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals. The electron-deficient thiophene ring favors nucleophilic aromatic substitution at C2 .
- Experimental Validation : React with chloroacetyl chloride under anhydrous conditions; monitor via TLC (ethyl acetate/hexane = 1:3).
Q. What computational methods predict binding affinities for metabolic and anticancer targets?
Methodological Answer:
- Docking : AutoDock Vina simulates binding to BDK (PDB: 2BTK) and ROCK1 (PDB: 2F2U).
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Key interactions:
- Hydrogen bonding between NH2 and BDK’s Glu96.
- π-Stacking with ROCK1’s Phe327 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
